Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate
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Overview
Description
Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C11H15NaO2S and a molecular weight of 234.29 g/mol . This compound is known for its versatility in various chemical reactions and applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate can be synthesized through the sulfonation of 5-tert-butyl-2-methylbenzene with sulfur dioxide followed by neutralization with sodium hydroxide. The reaction conditions typically involve:
Sulfonation: The aromatic compound is treated with sulfur dioxide in the presence of a catalyst such as aluminum chloride.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonation processes followed by neutralization. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Typical nucleophiles include halides and amines.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonylated compounds.
Biology: In studies involving sulfonation reactions and their biological implications.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds
Mechanism of Action
The mechanism of action of sodium 5-tert-butyl-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, leading to the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Sodium benzenesulfinate: Similar in structure but lacks the tert-butyl and methyl groups.
Sodium toluenesulfinate: Contains a methyl group but lacks the tert-butyl group.
Sodium methanesulfinate: A simpler structure with only a methyl group attached to the sulfinate.
Uniqueness
Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate is unique due to the presence of both tert-butyl and methyl groups, which can influence its reactivity and the types of reactions it undergoes. These substituents can also affect the compound’s solubility and stability, making it distinct from other sodium sulfinates .
Biological Activity
Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate, also known as sodium arylsulfinate, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.
This compound is derived from the sulfonation of 5-tert-butyl-2-methylbenzene, a process that introduces a sulfonyl group into the aromatic system. This compound can be synthesized using various methods, including nucleophilic substitution reactions and oxidation processes involving sulfur dioxide or sulfur trioxide in the presence of sodium hydroxide .
Biological Activity Overview
The biological activities of sodium arylsulfinates, including this compound, have been explored in several studies. The following sections detail these activities:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of sodium arylsulfinates. For instance:
- Bacterial Inhibition : Sodium arylsulfinates have shown effectiveness against various gram-positive and gram-negative bacteria. They function by inhibiting bacterial growth rather than killing bacteria outright, similar to the action of sulfonamides . A study demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .
- Fungal Activity : The compound has also been evaluated for its antifungal properties. In vitro tests indicated that this compound could inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger, with varying degrees of effectiveness .
The mechanism by which sodium arylsulfinates exert their biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The sulfonate group can interfere with enzyme function by acting as a competitive inhibitor, particularly in metabolic pathways involving amino acids and nucleic acids.
- Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes, leading to increased permeability and subsequent cell death in microbial cells .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1 below:
Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 64 | 15 |
Escherichia coli | 128 | 12 |
Candida albicans | 32 | 18 |
Aspergillus niger | 256 | 10 |
This study concluded that sodium arylsulfinate compounds could serve as potential alternatives to traditional antibiotics, especially given rising resistance issues.
Case Study 2: Therapeutic Applications
Another investigation focused on the use of sodium arylsulfinates in therapeutic formulations for respiratory conditions. The study found that these compounds could enhance mucociliary clearance in epithelial cells by modulating ion transport mechanisms through CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiation .
Properties
Molecular Formula |
C11H15NaO2S |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
sodium;5-tert-butyl-2-methylbenzenesulfinate |
InChI |
InChI=1S/C11H16O2S.Na/c1-8-5-6-9(11(2,3)4)7-10(8)14(12)13;/h5-7H,1-4H3,(H,12,13);/q;+1/p-1 |
InChI Key |
VGRPGZGUNYYJNF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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